Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride
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Overview
Description
Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride is a chemical compound with a complex structure that includes a morpholine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride typically involves the reaction of ®-3-morpholin-3-ylbenzoic acid with methanol in the presence of a suitable catalyst to form the ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(morpholin-4-yl)benzoate
- Ethyl 2-(morpholin-3-yl)benzoate
- Methyl 2-(piperidin-3-yl)benzoate
Uniqueness
Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a benzoate ester. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(3R)-morpholin-3-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-5-3-2-4-9(10)11-8-16-7-6-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSDPIJUZIIJU-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2COCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1[C@@H]2COCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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